(Octahydro-quinolin-1-yl)-methanone
Description
(Octahydro-quinolin-1-yl)-methanone is a bicyclic organic compound featuring a fully saturated quinoline backbone (octahydroquinoline) with a methanone (ketone) group at the 1-position. Quinoline derivatives are widely studied for their pharmacological activities, including antimicrobial, anticancer, and central nervous system (CNS)-related effects . The octahydro saturation of the quinoline ring likely enhances conformational rigidity and influences solubility, stability, and receptor-binding interactions compared to less saturated analogs.
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carbaldehyde |
InChI |
InChI=1S/C10H17NO/c12-8-11-7-3-5-9-4-1-2-6-10(9)11/h8-10H,1-7H2 |
InChI Key |
GEKISUNTQZGQPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CCCN2C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The following compounds are structurally related to (Octahydro-quinolin-1-yl)-methanone and provide critical points of comparison:
Phenyl(1,5,6,7-tetrahydro-1-phenyl-8-quinolinyl)methanone (CAS 89409-15-4)
- Structure: A tetrahydroquinoline derivative with a phenyl-substituted methanone group.
- Key Differences: Partial saturation (tetrahydro vs. octahydro) reduces ring rigidity and alters steric effects. The additional phenyl group at the 1-position may enhance lipophilicity but reduce metabolic stability compared to non-phenylated analogs .
((1R,9aR)-Octahydro-1H-quinolizin-1-yl)methanol (CAS 486-70-4)
- Structure: A fully saturated quinolizine derivative with a hydroxymethyl group instead of a ketone.
Indole- and Pyrrole-Derived Cannabinoids
- Structure : Heterocyclic cores (indole/pyrrole) with variable side chains.
- Key Differences: The absence of a quinoline backbone and the presence of morpholinoethyl or alkyl side chains in cannabinoids highlight divergent pharmacophoric requirements for cannabinoid receptor (CB1) binding .
Physical and Chemical Properties
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Functional Group | Saturation | Bioactivity Insight |
|---|---|---|---|---|
| (Octahydro-quinolin-1-yl)-methanone | Quinoline | Methanone | Octahydro | Potential CNS activity |
| Phenyl(tetrahydroquinolinyl)methanone | Quinoline | Phenyl-methanone | Tetrahydro | High lipophilicity |
| Octahydro-quinolizine methanol | Quinolizine | Hydroxymethyl | Octahydro | Solubility-driven applications |
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